N'-Hydroxy-4-isopropylbenzenecarboximidamide
CAS No.: 435303-30-3
Cat. No.: VC8115699
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 435303-30-3 |
|---|---|
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | N'-hydroxy-4-propan-2-ylbenzenecarboximidamide |
| Standard InChI | InChI=1S/C10H14N2O/c1-7(2)8-3-5-9(6-4-8)10(11)12-13/h3-7,13H,1-2H3,(H2,11,12) |
| Standard InChI Key | RBAATUXPVYZRRR-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)/C(=N/O)/N |
| SMILES | CC(C)C1=CC=C(C=C1)C(=NO)N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=NO)N |
Introduction
N'-Hydroxy-4-isopropylbenzenecarboximidamide is an organic compound classified as an N-hydroxy amide. It is structurally related to various bioactive molecules and has potential applications in medicinal chemistry, particularly in the design of inhibitors for specific biological targets. This compound's classification is significant due to its potential roles in chelation chemistry and its interactions with metal ions, which are essential in many biochemical processes.
Solubility and Stability
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Solubility: N'-Hydroxy-4-isopropylbenzenecarboximidamide is generally soluble in polar organic solvents such as ethanol and methanol.
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Stability: The stability of this compound can be influenced by pH, indicating that its chemical behavior may vary under different conditions.
Synthesis
The synthesis of N'-Hydroxy-4-isopropylbenzenecarboximidamide typically involves the reaction of 4-isopropylbenzenecarboxylic acid derivatives with hydroxylamine or related reagents. This method is common for producing N-hydroxy amides and allows for the introduction of various functional groups to tailor the compound's properties.
Medicinal Chemistry
N'-Hydroxy-4-isopropylbenzenecarboximidamide has potential applications in medicinal chemistry, particularly in the design of inhibitors for specific biological targets. Experimental data suggest that compounds with similar structures can inhibit histone deacetylases, which is significant for cancer therapy.
Chelation Chemistry
The compound's ability to interact with metal ions makes it interesting for chelation chemistry applications. Chelation is crucial in many biochemical processes and can be exploited for therapeutic purposes.
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are commonly employed to characterize the structure and purity of N'-Hydroxy-4-isopropylbenzenecarboximidamide. These methods provide detailed information about the compound's molecular structure and help in assessing its quality.
Research Findings
Research into N'-Hydroxy-4-isopropylbenzenecarboximidamide is ongoing, focusing on optimizing synthesis methods and understanding its biological interactions more comprehensively. The compound's potential in medicinal chemistry, particularly in cancer therapy, is a significant area of investigation.
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